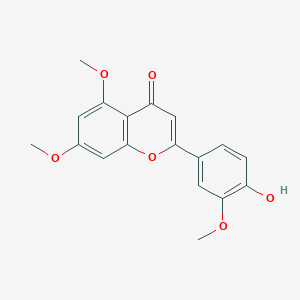
4'-Hydroxy-3',5,7-trimethoxyflavone
Vue d'ensemble
Description
4'-Hydroxy-3',5,7-trimethoxyflavone is a natural product found in Piper porphyrophyllum with data available.
Applications De Recherche Scientifique
Antitumor Activity
HTMF has shown promising results in preclinical studies regarding its antitumor effects. A study evaluated the cytotoxic effects of HTMF on glioblastoma cell lines (U87MG and T98G) using various assays:
- Cell Viability Assay : HTMF significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for each cell line after treatment with increasing concentrations of HTMF (25 μM to 150 μM) over 72 hours .
- Cell Cycle Analysis : Flow cytometry revealed that HTMF induced G0/G1 phase arrest, indicating its potential to halt the proliferation of cancer cells .
Anti-inflammatory Properties
HTMF exhibits notable anti-inflammatory effects, which are crucial for therapeutic applications in inflammatory diseases. Research indicates that HTMF can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation:
- In Vitro Studies : In macrophage cell lines, HTMF reduced the levels of inflammatory markers induced by lipopolysaccharides (LPS), demonstrating its protective effects against inflammation .
- Mechanistic Insights : The compound's ability to influence intracellular signaling pathways related to inflammation has been documented, suggesting potential applications in treating chronic inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of HTMF contributes to its health benefits by neutralizing free radicals and reducing oxidative stress:
- DPPH Radical Scavenging Assay : HTMF demonstrated significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant .
- Cellular Protection : Studies have shown that HTMF can protect cells from oxidative damage, further supporting its role as a nutraceutical agent .
Table 1: Summary of Key Studies on HTMF
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-16(23-3)18-13(20)9-14(24-17(18)8-11)10-4-5-12(19)15(6-10)22-2/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJGDTYPNBFBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















